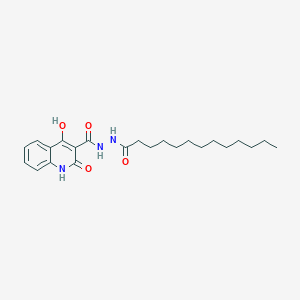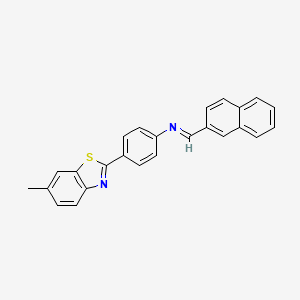![molecular formula C21H22Cl3N3O3S B11984744 butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate CAS No. 303062-61-5](/img/structure/B11984744.png)
butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C21H21Cl3N3O3S. This compound is known for its unique chemical structure, which includes a benzamido group, a trichloroethyl group, and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 1-benzamido-2,2,2-trichloroethyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Aplicaciones Científicas De Investigación
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trichloroethyl group plays a crucial role in enhancing the binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-[(1-acetamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Propiedades
Número CAS |
303062-61-5 |
|---|---|
Fórmula molecular |
C21H22Cl3N3O3S |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H22Cl3N3O3S/c1-2-3-13-30-18(29)15-9-11-16(12-10-15)25-20(31)27-19(21(22,23)24)26-17(28)14-7-5-4-6-8-14/h4-12,19H,2-3,13H2,1H3,(H,26,28)(H2,25,27,31) |
Clave InChI |
UNCSVAPMPNCVMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984663.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)




![2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole](/img/structure/B11984686.png)
![N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide](/img/structure/B11984689.png)

![[2-(Benzyloxy)-5-fluorophenyl][3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxiranyl]methanone](/img/structure/B11984704.png)


![methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11984718.png)

